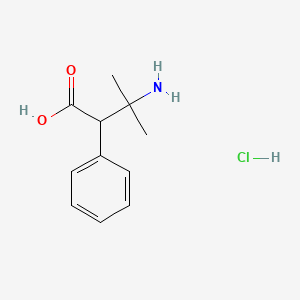

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride

Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

X-ray Crystallographic Analysis of Solid-State Conformation

The molecular architecture of 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride (C₁₁H₁₆ClNO₂) features a branched carbon chain with a phenyl group at the C2 position, a tertiary amino group at C3, and a carboxylic acid moiety. In the hydrochloride salt form, the amino group is protonated, forming a zwitterionic structure with the deprotonated carboxylate group. While direct X-ray crystallographic data for this compound is unavailable in public databases, structural analogs suggest key interactions:

- Phenyl ring orientation : The phenyl group at C2 adopts a coplanar or slightly tilted conformation relative to the carbon chain, influenced by steric hindrance from the adjacent methyl and amino groups.

- Hydrogen bonding : The protonated amino group (NH₃⁺) and chloride ion (Cl⁻) likely form ionic interactions, stabilizing the crystal lattice. Intramolecular hydrogen bonds between the carboxylate oxygen and nearby protons may contribute to conformational rigidity.

- Stereochemistry : The tertiary carbon at C3 (bearing methyl, amino, and carbon chain groups) creates a chiral center. The (R)- or (S)-configuration depends on synthetic routes, though the hydrochloride salt may exist as a racemic mixture unless resolved.

Comparative Analysis of Tautomeric Forms

The compound’s tautomeric potential is limited due to its protonation state in the hydrochloride form. However, theoretical analysis of related amino acids reveals:

- Enolic vs. keto forms : In non-salt forms, the carboxylic acid could hypothetically tautomerize, but the hydrochloride’s ionic environment suppresses such equilibria. Intramolecular hydrogen bonding (e.g., between NH₃⁺ and carboxylate) further stabilizes the zwitterionic structure.

- Steric effects : The bulky methyl and phenyl groups at C2 and C3 restrict conformational flexibility, favoring a single dominant tautomer in solution and solid-state.

Quantum Chemical Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) Simulations of Molecular Orbitals

DFT studies on analogous compounds (e.g., 2-amino-3-phenylbutanoic acid derivatives) provide insights into electronic structure:

- Molecular orbitals :

- HOMO (Highest Occupied Molecular Orbital) : Localized on the phenyl ring and carboxylate oxygen, reflecting π-electron density in the aromatic system and lone-pair contributions from the carboxylate.

- LUMO (Lowest Unoccupied Molecular Orbital) : Likely delocalized across the carbon chain, influenced by the electron-withdrawing carboxylate group and electron-donating methyl/phenyl substituents.

- Functional selection : Hybrid functionals like B3LYP-D3 or M06-2X with basis sets (e.g., 6-311++G(d,p)) are optimal for predicting molecular orbitals in amino acid derivatives.

Conformational Energy Landscape Mapping

Conformational analysis of 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride involves:

Properties

IUPAC Name |

3-amino-3-methyl-2-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(2,12)9(10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZASRDTVRPLBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

- Starting Materials: Benzoyl chloride or benzyl cyanide combined with suitable ketones or esters such as ethyl acetoacetate or acetone.

- Process: The condensation of benzoyl chloride with ethyl acetoacetate forms benzoyl acetoacetate intermediates, which serve as precursors for further modifications.

- Conditions: Typically performed under controlled temperature (room temperature to 90°C) in ethanol or similar solvents, with bases like sodium methoxide facilitating the reaction.

Addition and Intermediate Formation

- Example: Reaction of benzaldehyde with nitromethane and diethyl malonate in the presence of sodium methoxide in ethanol at sub-zero temperatures (-5°C) to form nitroalkane intermediates.

- Neutralization: Reaction mixtures are neutralized with hydrochloric acid to pH ~2, yielding stable intermediates for hydrogenation.

Catalytic Hydrogenation

- Catalyst: Palladium on carbon (Pd/C) is commonly used.

- Conditions: Hydrogen gas at elevated pressure (typically 1-5 atm) and moderate temperature (around 55°C).

- Outcome: Reduction of nitro or nitrile groups to amino groups, producing 3-amino-3-methyl-2-phenylbutanoic acid intermediates.

- Duration: 6-8 hours to ensure complete reduction.

Hydrolysis and Salt Formation

- Hydrolysis: The ester or amide intermediates are hydrolyzed under acidic conditions (e.g., 30% hydrochloric acid) at elevated temperatures (~95°C) for extended periods (up to 24 hours).

- Purification: Activated carbon treatment for decolorization, filtration, and crystallization at low temperatures (0-5°C) yield the hydrochloride salt as the final product.

Summary Table of Preparation Steps

Analytical and Process Optimization Notes

- Purity Verification: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential to confirm product purity (>98%) and structural integrity, including stereochemistry of the amino acid derivative.

- Yield Optimization: Reaction parameters such as temperature, pH, and catalyst loading are critical. For example, maintaining pH between 4 and 6 during cyclization prevents amino group decomposition.

- Industrial Scale-Up: Continuous flow reactors and automated systems enable better control over reaction times and conditions, improving reproducibility and yield consistency.

- Environmental Considerations: Optimization includes minimizing hazardous waste and using cost-effective precursors to enhance atom economy.

Research Findings and Reaction Mechanisms

- The amino group introduced via hydrogenation facilitates strong hydrogen bonding, while the phenyl group contributes hydrophobic interactions, affecting the compound's reactivity and biological activity.

- The hydrochloride salt form improves thermal stability (decomposition onset ~220°C) and solubility in aqueous media, which is advantageous for biological applications.

- Computational docking studies suggest low metabolic clearance, indicating potential stability in biological systems.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, reduction can produce amines, and substitution can result in various amides, esters, or other derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H15NO2·HCl

- Molecular Weight : 229.7 g/mol

- Structure : The compound features a butanoic acid chain with an amino group and a phenyl group at the third carbon, which influences its reactivity and biological interactions.

Medicinal Chemistry

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride has been studied for its potential therapeutic effects, particularly in treating neurological disorders. Its mechanism primarily involves modulation of the GABA (gamma-aminobutyric acid) receptors, leading to anxiolytic and neuroprotective effects:

- GABA Receptor Interaction : As a GABA_B receptor agonist, it enhances inhibitory neurotransmission, which can alleviate anxiety and improve mood.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized to create various derivatives and complex molecules through reactions such as amination and acylation.

Biological Research

The compound is employed in enzyme studies and protein interactions:

- Enzyme Modulation : Its ability to interact with enzymes allows researchers to explore metabolic pathways and signaling cascades within cells .

Case Study 1: Anxiolytic Effects

A study investigating the anxiolytic properties of this compound demonstrated significant reductions in anxiety-like behaviors in animal models. The results suggested that the activation of GABA_B receptors played a crucial role in mediating these effects.

Case Study 2: Neuroprotective Properties

Research has indicated that 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride exhibits neuroprotective properties by reducing neuronal excitability and preventing excitotoxicity in vitro. This suggests potential applications in neurodegenerative diseases.

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings:

- Pharmaceutical Production : It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

Mechanism of Action

The mechanism of action of 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to target proteins. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Positions: The target compound’s 3-amino-3-methyl-2-phenyl arrangement creates significant steric hindrance, unlike analogs with amino groups at positions 2 or 4 . Compounds like (S)-3-Amino-4-(3-CF₃-phenyl)butanoic acid HCl have electron-withdrawing groups (e.g., CF₃) on the phenyl ring, altering electronic properties .

Functional Groups: Carboxylic acid vs. ester: Methyl 2-amino-3-methylbutanoate HCl replaces the carboxylic acid with a methyl ester, reducing polarity and increasing membrane permeability . Hydrochloride salts: All listed compounds are HCl salts, enhancing water solubility compared to free bases.

Similar approaches may apply to the target compound.

Pharmacological Potential:

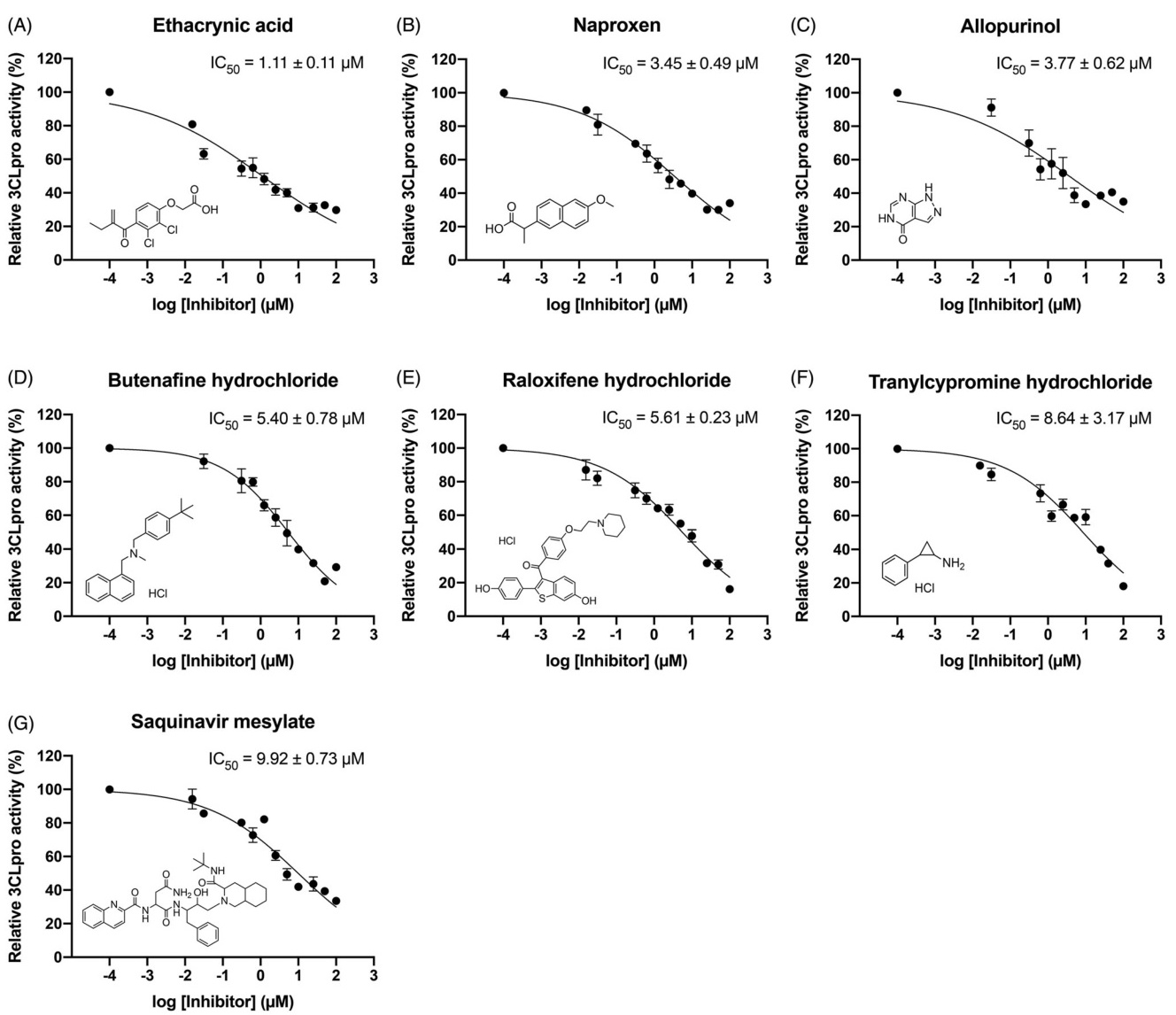

- While direct data on the target compound’s bioactivity is scarce, structurally related hydrochlorides (e.g., Yohimbine HCl, Berberine HCl) show enzyme inhibitory activity (e.g., SARS-CoV-2 3CLpro) .

- Fluorinated analogs (e.g., 3-CF₃ derivatives) are explored for enhanced metabolic stability and target binding .

Biological Activity

Overview

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride (CAS Number: 2060039-89-4) is a chemical compound that has attracted attention in various scientific fields due to its unique structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 229.7 g/mol. This compound serves as a versatile building block in organic synthesis and biological research, particularly in enzyme studies and protein interactions.

Chemical Structure and Properties

The structure of 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride features a central butanoic acid chain with an amino group and a phenyl group attached to the third carbon atom. This configuration imparts specific stereochemical properties that influence its reactivity and interaction with biological targets. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 229.7 g/mol |

| Melting Point | Varies by purity |

| Solubility | Soluble in water |

| pH | Acidic (in solution) |

The biological activity of 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding with biological macromolecules, while the phenyl group enhances hydrophobic interactions, improving binding affinity to target proteins. This interaction can modulate various cellular processes, including enzyme activity and receptor binding, potentially influencing metabolic pathways or signaling cascades within cells.

Biological Activities

Research indicates that 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride may exhibit several biological activities:

- Antioxidant Activity : The compound has shown potential antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Inhibition of Enzymatic Activity : It has been investigated for its ability to inhibit certain enzymes, which could have implications in metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Study : A study published in Journal of Neurochemistry demonstrated that 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride could reduce neuronal apoptosis in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Enzymatic Inhibition : Research indicated that derivatives of this compound could act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes management. These findings highlight its potential role in metabolic regulation .

- Antioxidant Properties : A comparative study showed that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid, indicating its potential utility in preventing oxidative damage .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves the hydrochlorination of the free base using HCl in a solvent like dioxane, followed by reduced-pressure concentration to isolate the product. For example, analogous compounds (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) are synthesized by stirring the precursor with HCl-dioxane at room temperature for 1 hour .

- Optimization : Adjust HCl stoichiometry, solvent polarity, and reaction time to maximize yield. Monitor by TLC or HPLC for intermediate conversion.

Q. How can the purity and structural integrity of 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride be characterized?

- Analytical Techniques :

- NMR : Use -NMR (e.g., DMSO-d6) to confirm proton environments. For example, methyl groups in similar compounds show peaks at δ 1.02 (s, 9H) .

- HPLC : Employ a C18 column with a mobile phase of phosphate buffer and methanol (70:30) at 1 mL/min flow rate, detecting at 207 nm .

- Elemental Analysis : Verify Cl% to confirm hydrochloride salt formation.

Q. What safety protocols and storage conditions are recommended for handling this compound?

- Safety : Use PPE (gloves, goggles, lab coat) to avoid inhalation, skin contact, or eye exposure. In case of contact, rinse with water for 15 minutes and seek medical attention .

- Storage : Store as a powder at -20°C for long-term stability. In solvent (e.g., DMSO), store at -80°C to prevent degradation .

Advanced Research Questions

Q. How can this compound be applied in neurological disease models, and what experimental designs are appropriate?

- Application : As a structural analog of GABAergic compounds (e.g., phenibut hydrochloride), it may target GABA-B receptors or voltage-gated calcium channels. Design in vitro assays using neuronal cell lines or ex vivo brain slices to measure calcium flux (Fluo-4 AM dye) or receptor binding (radioligand displacement) .

- In Vivo Models : Administer in rodent models of epilepsy (e.g., pentylenetetrazole-induced seizures) at doses of 10–50 mg/kg, monitoring behavioral and electrophysiological outcomes .

Q. How can researchers resolve contradictions in analytical data (e.g., HPLC vs. spectrophotometry) for quantification?

- Troubleshooting :

- HPLC-Specificity : Confirm peak homogeneity using diode-array detection (DAD) to rule out co-eluting impurities .

- Validation : Cross-validate with -NMR integration of aromatic protons or methyl groups. For example, discrepancies may arise from hygroscopicity affecting spectrophotometric absorbance .

Q. What advanced strategies exist for improving the compound’s bioavailability in preclinical studies?

- Formulation :

- Salt Selection : Compare hydrochloride with other salts (e.g., citrate) for solubility and stability using phase-solubility studies.

- Nanoparticle Encapsulation : Use PLGA nanoparticles (50–200 nm) prepared via emulsion-diffusion, characterized by dynamic light scattering (DLS) and tested in permeability assays (Caco-2 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.